molecular formula C11H6F3IO B14770629 1-Iodo-2-(trifluoromethoxy)naphthalene

1-Iodo-2-(trifluoromethoxy)naphthalene

Cat. No.: B14770629
M. Wt: 338.06 g/mol
InChI Key: ZFQRZSORFLRNGU-UHFFFAOYSA-N
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Description

1-Iodo-2-(trifluoromethoxy)naphthalene (C₁₁H₇F₃IO; average molecular mass: 339.07 g/mol) is a halogenated naphthalene derivative featuring iodine at position 1 and a trifluoromethoxy (-OCF₃) group at position 2. The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), making the compound a versatile intermediate in organic synthesis . The trifluoromethoxy group, known for its strong electron-withdrawing nature, enhances thermal stability and lipophilicity, which is critical in materials science and medicinal chemistry . This compound is commercially available (e.g., TCI Chemicals) and is increasingly studied for applications in semiconductors and pharmaceuticals due to its unique electronic profile .

Properties

Molecular Formula

C11H6F3IO

Molecular Weight

338.06 g/mol

IUPAC Name

1-iodo-2-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C11H6F3IO/c12-11(13,14)16-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H

InChI Key

ZFQRZSORFLRNGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the iodination of 2-(trifluoromethoxy)naphthalene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(trifluoromethoxy)naphthalene azide, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-(trifluoromethoxy)biphenyl.

Scientific Research Applications

1-Iodo-2-(trifluoromethoxy)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-iodo-2-(trifluoromethoxy)naphthalene exerts its effects is primarily through its interactions with molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-Iodo-2-methoxynaphthalene (C₁₁H₉IO; 284.10 g/mol)

1-Fluoronaphthalene (C₁₀H₇F; 146.16 g/mol)

1-Iodo-2-(trifluoromethoxy)benzene (C₇H₄F₃IO; 288.00 g/mol)

1-(Phenylthio)naphthalene (C₁₆H₁₂S; 236.08 g/mol)

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Average Mass (g/mol) Substituent Electronic Effect
1-Iodo-2-(trifluoromethoxy)naphthalene C₁₁H₇F₃IO 339.07 Strong electron-withdrawing
1-Iodo-2-methoxynaphthalene C₁₁H₉IO 284.10 Moderate electron-donating
1-Fluoronaphthalene C₁₀H₇F 146.16 Moderate electron-withdrawing
1-Iodo-2-(trifluoromethoxy)benzene C₇H₄F₃IO 288.00 Strong electron-withdrawing
1-(Phenylthio)naphthalene C₁₆H₁₂S 236.08 Electron-rich (π-donor)

Key Observations :

  • The trifluoromethoxy group (-OCF₃) is significantly more electron-withdrawing than methoxy (-OCH₃), altering the naphthalene ring’s reactivity and stability .
  • Iodo-substituted naphthalenes exhibit higher molecular masses compared to fluoro or thio analogs, impacting solubility and volatility .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Boiling Point (°C) LogP (Predicted) Solubility in Water
This compound Not reported ~3.5 (estimated) Low (lipophilic)
1-Iodo-2-methoxynaphthalene Not reported ~2.8 Moderate
1-Fluoronaphthalene 215 3.1 Low
1-(Phenylthio)naphthalene 285 4.2 Insoluble

Key Observations :

  • The trifluoromethoxy group increases lipophilicity (higher LogP) compared to methoxy, enhancing membrane permeability in biological systems .
  • Iodo derivatives generally exhibit lower water solubility due to halogen size and polarizability .

Key Observations :

  • Iodination yields for naphthalene derivatives vary widely depending on substituent steric and electronic effects .
  • Trifluoromethoxy group introduction often requires specialized reagents (e.g., T₃P or trifluoromethylation agents) .

Table 4: Application Profiles

Compound Key Applications Reference
This compound Semiconductor materials, cross-coupling
1-Iodo-2-methoxynaphthalene Organic synthesis intermediates
p-(Trifluoromethoxy)phenyl derivatives Air-stable n-type semiconductors
1-Fluoronaphthalene Pharmaceuticals, agrochemicals

Key Observations :

  • The trifluoromethoxy group’s electron-withdrawing nature improves charge transport in semiconductors .
  • Iodo derivatives are preferred in cross-coupling reactions for constructing complex organic frameworks .

Stability and Toxicity

  • Stability : Trifluoromethoxy derivatives exhibit superior thermal and oxidative stability compared to methoxy analogs due to fluorine’s inductive effect .
  • Toxicity: Naphthalene derivatives are generally toxic, but fluorination may reduce metabolic activation and toxicity . No direct toxicity data exist for this compound, but analogous compounds suggest moderate handling precautions .

Q & A

Q. Advanced

  • Density Functional Theory (DFT) :
    • Optimize molecular geometry using B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites.
    • Simulate Fukui indices to identify regioselectivity in substitution reactions.
  • Molecular Dynamics (MD) : Model solvation effects in polar/nonpolar solvents to assess stability.
  • Docking Studies : Predict interactions with biological targets (e.g., cytochrome P450 enzymes) for metabolic pathway analysis.
    Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .

How should researchers design in vitro/in vivo studies to evaluate metabolic pathways and toxicity?

Q. Intermediate

  • In Vitro Design :
    • Use hepatic microsomes (human/rat) to identify Phase I metabolites (oxidation, deiodination).
    • Monitor CYP450 inhibition via fluorometric assays.
  • In Vivo Design :
    • Dose Selection : Base on LD50 estimates from structural analogs (e.g., naphthalene derivatives).
    • Endpoint Analysis : Include histopathology (lung, liver), serum biomarkers (ALT, AST), and urinary metabolites (LC-MS/MS).
  • Environmental Exposure Models : Assess biodegradation using OECD 301F tests and soil/water partitioning coefficients (log Koc) .

How can contradictions in stability data under varying environmental conditions be resolved?

Q. Advanced

Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, light).

Advanced Analytics :

  • GC-Headspace Analysis : Quantify volatile degradation products.
  • X-ray Crystallography : Detect structural changes in crystalline samples.

Meta-Analysis : Apply systematic review protocols (e.g., ATSDR’s 8-step framework) to harmonize data from conflicting studies, prioritizing high-confidence tiers (low RoB) .

What methodologies are recommended for environmental monitoring of this compound?

Q. Intermediate

  • Sampling : Use solid-phase extraction (SPE) for water/soil matrices.
  • Detection :
    • GC-ECD : High sensitivity for iodinated compounds (detection limit ≈ 0.1 ppb).
    • HRMS Non-Target Screening : Identify transformation products in complex matrices.
  • Bioaccumulation Studies : Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .

What are the challenges in interpreting genotoxicity data for halogenated naphthalenes?

Q. Advanced

  • False Positives : Address via comet assay + micronucleus test combinations to distinguish DNA adducts vs. oxidative damage.
  • Metabolic Activation : Use S9 liver fractions in Ames tests to account for pro-mutagenic pathways.
  • Cross-Species Variability : Compare human hepatocyte models vs. rodent data to extrapolate risks.
    Refer to ATSDR’s tiered evidence-rating system to weight studies by methodological rigor .

Q. Tables for Quick Reference

Key Characterization Data TechniqueExpected ResultsReference
Molecular Ion (m/z)HRMS352.0 (C₁₁H₆F₃IO)
¹⁹F NMR Shift (δ)NMR-58 ppm (trifluoromethoxy)
UV-Vis λmax (nm)Spectroscopy285 (π→π*)
Risk of Bias Criteria Assessment ToolKey QuestionsReference
Exposure CharacterizationTable C-7Was dose randomization adequate?
Outcome CompletenessTable C-6Were all endpoints reported?

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